8-(4-ethylphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-ETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound featuring a unique structure that combines an imidazo[1,2-g]purine core with ethylphenyl and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions One common approach is the condensation of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-ETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The ethylphenyl and thiophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
8-(4-ETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: The compound’s unique structure makes it suitable for use in materials science, such as in the development of organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 8-(4-ETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-METHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
- 8-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Uniqueness
What sets 8-(4-ETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE apart from similar compounds is its specific combination of substituents, which can confer unique chemical and biological properties. For instance, the ethyl group may influence the compound’s lipophilicity and membrane permeability, while the thiophenyl group could affect its electronic properties and reactivity.
Properties
Molecular Formula |
C21H19N5O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H19N5O2S/c1-4-13-7-9-14(10-8-13)26-15(16-6-5-11-29-16)12-25-17-18(22-20(25)26)23(2)21(28)24(3)19(17)27/h5-12H,4H2,1-3H3 |
InChI Key |
FHCCTAQOEWNDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CS5 |
Origin of Product |
United States |
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